酮色林酒石酸盐

描述

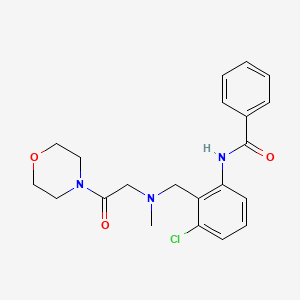

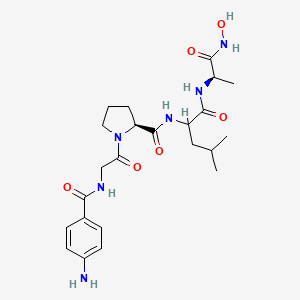

Ketanserin tartrate, also known as R41468 tartrate, is a selective 5-HT2 receptor antagonist . It was initially developed as an anti-hypertensive medicine . Now, it is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .

Molecular Structure Analysis

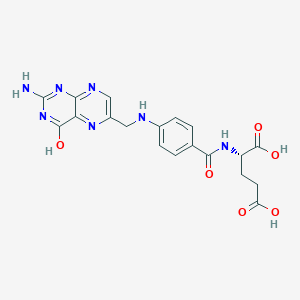

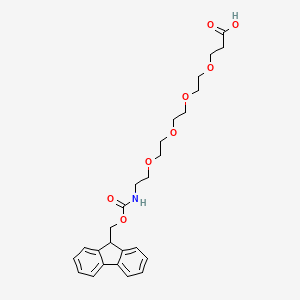

The molecular formula of Ketanserin tartrate is C22H22FN3O3.C4H6O6 . It has a molar mass of 545.52 g/mol .Physical And Chemical Properties Analysis

Ketanserin tartrate is a white solid . It is soluble to 10 mM in water . It has a melting point of 183-186℃ . It should be stored at 2-8°C .科学研究应用

降压药

酮色林酒石酸盐在临床上用作降压药 。它已被用于逆转由鱼精蛋白引起的肺动脉高压(鱼精蛋白用于逆转肝素过量的作用)。 降压作用与反射性心动过速无关 。

心脏外科

酮色林酒石酸盐已用于心脏外科 。 它有助于在手术过程中控制血压水平,为手术提供稳定的条件 。

雷诺现象的治疗

酮色林酒石酸盐已被用于治疗雷诺现象发作,尤其是在进行性系统性硬化症的情况下 。 虽然酮色林对发作的频率没有影响,但它减少了每次发作的持续时间 。

伤口愈合

酮色林酒石酸盐能刺激胶原蛋白合成,并参与伤口愈合 。它以局部凝胶制剂的形式用于治疗伤口、烧伤、溃疡和肛裂。 其作用是通过加速上皮化 。

血清素系统研究

酮色林酒石酸盐用于科学研究,以研究血清素系统;具体而言,是 5-HT 2 受体家族 。 它有助于理解血清素在人体中的功能和作用 。

血清素 5-HT 2 受体的放射性配体

用氚 (3H) 放射性标记的酮色林用作血清素 5-HT 2 受体的放射性配体,例如在受体结合测定和放射自显影中 。 这种放射性标记使研究人类大脑中血清素 5-HT 2A 受体分布成为可能 。

行为变化研究

酮色林酒石酸盐已被用于研究行为变化,如切口疼痛大鼠 。 它有助于理解疼痛反应和相关的行为变化 。

抑制 hERG 通道

酮色林酒石酸盐也以浓度依赖性方式阻断 hERG 电流 (IhERG) 。 它在 5 分钟暴露后抑制 hERG 通道的电压依赖性阶跃电流 (IhERG.step) 和尾电流 (IhERG.tail) 。 这种特性在心律失常研究中很有用 。

作用机制

Target of Action

Ketanserin tartrate primarily targets the 5-HT2A receptor , a subtype of the 5-HT2 receptor of the serotonin system . This receptor plays a crucial role in the function of the serotonergic system, which is involved in various physiological processes.

Mode of Action

Ketanserin tartrate acts as an inverse agonist at the 5-HT2A receptor . This means it binds to the same receptor as serotonin but induces the opposite effect. It decreases the receptor’s activity rather than increasing it. At higher concentrations, Ketanserin also shows affinity for α1-adrenoceptors .

Biochemical Pathways

It’s known that the drug inhibits hmg coa reductase activity, a key enzyme in the cholesterol synthesis pathway . This inhibition is likely one of the mechanisms for the plasma LDL cholesterol reduction observed with Ketanserin treatment .

Pharmacokinetics

Ketanserin tartrate is almost completely absorbed (more than 98%) after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours . It undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of around 50% . The drug is extensively distributed in tissues, with a volume of distribution of 3 to 6 L/kg . It binds strongly to plasma proteins, mainly albumin, with only about 5% remaining free . Ketanserin is extensively metabolized, with less than 2% excreted as the parent compound .

Result of Action

The molecular and cellular effects of Ketanserin tartrate’s action are diverse. It has been found to stimulate collagen synthesis, which is involved in wound healing . It also significantly reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment . Furthermore, it has been shown to decrease blood pressure and peripheral vascular resistance in hypertensive patients .

Action Environment

The action of Ketanserin tartrate can be influenced by various environmental factors. For instance, its antihypertensive activity is more effective in elderly patients provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range .

安全和危害

Ketanserin tartrate is toxic if swallowed . It is advised to avoid dust formation, contact with eyes, skin, and clothing . It should not be breathed in and ingested . If swallowed, immediate medical assistance is required . It should be stored locked up and disposed of to an approved waste disposal plant .

属性

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLTEVOQLMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83846-83-7 | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

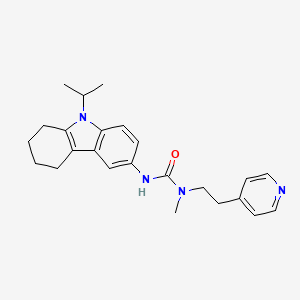

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)